

Amino-PEG4-(CH₂)₃CO₂H molecular weight and formula

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Compound of Interest

Compound Name: Amino-PEG4-(CH₂)₃CO₂H

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Technical Guide: Amino-PEG4-(CH₂)₃CO₂H

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the physicochemical properties of **Amino-PEG4-(CH₂)₃CO₂H**, a heterobifunctional PEG linker. This compound features a terminal primary amine group and a carboxylic acid group, separated by a hydrophilic polyethylene glycol (PEG) spacer. The distinct reactivity of these end groups makes it a valuable tool in bioconjugation, drug delivery, and surface modification.

Quantitative Data Summary

The key quantitative properties of **Amino-PEG4-(CH₂)₃CO₂H** are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₁₂ H ₂₅ NO ₆	[1][2][3]
Molecular Weight	279.33 g/mol	[2][3][4]
Exact Mass	279.1682 u	[2]
CAS Number	144598-03-8	[1][2]
Elemental Analysis	C: 51.60%, H: 9.02%, N: 5.01%, O: 34.37%	[2]

Molecular Structure and Connectivity

The structure of **Amino-PEG4-(CH₂)₃CO₂H** consists of a primary amine, followed by a tetraethylene glycol spacer, a three-carbon (propyl) chain, and a terminal carboxylic acid. This arrangement provides a flexible, hydrophilic linker used to conjugate different molecules. The primary amine can react with entities like activated esters or carboxylic acids, while the terminal carboxyl group can be coupled with primary amines using activators such as EDC or DCC to form stable amide bonds.[1][2]



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Caption: Chemical structure of **Amino-PEG4-(CH₂)₃CO₂H**.

Experimental Protocols

This document serves as a summary of the core properties of **Amino-PEG4-(CH₂)₃CO₂H**. Detailed experimental protocols for the synthesis or application of this compound are not provided as no specific experiments were cited in the foundational data. For methodologies regarding its use in bioconjugation or other applications, researchers should refer to specific literature that employs this linker.

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References

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